![molecular formula C16H23NO3 B290944 Methyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290944.png)
Methyl 4-[(2-propylpentanoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(2-propylpentanoyl)amino]benzoate, also known as MPB, is a chemical compound that belongs to the family of local anesthetics. It is a white crystalline powder that is used in various scientific research applications.
Wirkmechanismus
The mechanism of action of Methyl 4-[(2-propylpentanoyl)amino]benzoate is similar to other local anesthetics. It works by blocking the voltage-gated sodium channels in the nerve fibers, preventing the propagation of action potentials. This results in the loss of sensation and pain relief in the affected area.
Biochemical and Physiological Effects
Methyl 4-[(2-propylpentanoyl)amino]benzoate has been shown to have several biochemical and physiological effects. It has been reported to decrease the release of inflammatory cytokines and reduce the production of reactive oxygen species. Methyl 4-[(2-propylpentanoyl)amino]benzoate has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 4-[(2-propylpentanoyl)amino]benzoate in lab experiments is its potency and specificity. It can induce local anesthesia and analgesia without affecting the overall physiological function of the animal. However, one of the limitations of using Methyl 4-[(2-propylpentanoyl)amino]benzoate is its short duration of action, which may require repeated administration during long-term experiments.
Zukünftige Richtungen
There are several future directions for the use of Methyl 4-[(2-propylpentanoyl)amino]benzoate in scientific research. One potential area of application is in the development of novel local anesthetics with improved potency and duration of action. Methyl 4-[(2-propylpentanoyl)amino]benzoate may also be used in the investigation of the molecular mechanisms underlying the development of chronic pain conditions. Additionally, Methyl 4-[(2-propylpentanoyl)amino]benzoate may have potential therapeutic applications in the treatment of various inflammatory and oxidative stress-related disorders.
Conclusion
In conclusion, Methyl 4-[(2-propylpentanoyl)amino]benzoate is a chemical compound that has been widely used in scientific research as a local anesthetic agent. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Methyl 4-[(2-propylpentanoyl)amino]benzoate has shown promising results in various research applications, and its potential therapeutic applications warrant further investigation.
Synthesemethoden
Methyl 4-[(2-propylpentanoyl)amino]benzoate can be synthesized through a multi-step process that involves the reaction between 4-aminobenzoic acid and 2-propylpentanoyl chloride. The resulting product is then treated with methyl alcohol to obtain Methyl 4-[(2-propylpentanoyl)amino]benzoate. The purity of the final product can be confirmed through various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(2-propylpentanoyl)amino]benzoate has been widely used in scientific research as a local anesthetic agent. It is commonly used in animal models to induce anesthesia and analgesia during surgical procedures. Methyl 4-[(2-propylpentanoyl)amino]benzoate has also been used in various in vitro studies to investigate the effects of local anesthetics on cellular and molecular processes.
Eigenschaften
Molekularformel |
C16H23NO3 |
|---|---|
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
methyl 4-(2-propylpentanoylamino)benzoate |
InChI |
InChI=1S/C16H23NO3/c1-4-6-12(7-5-2)15(18)17-14-10-8-13(9-11-14)16(19)20-3/h8-12H,4-7H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
IVJIEUSXMVXQOZ-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)OC |
Kanonische SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



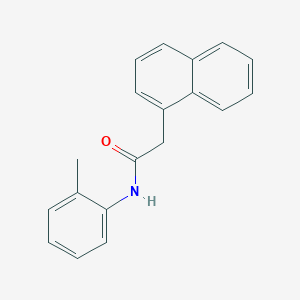

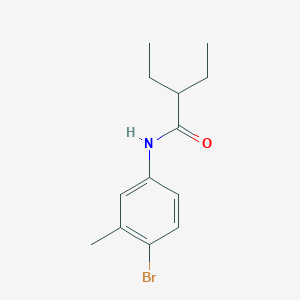
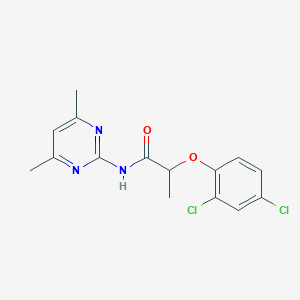

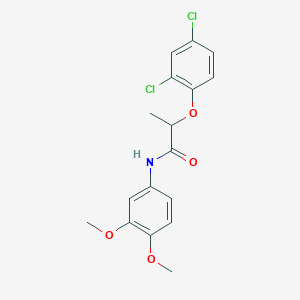


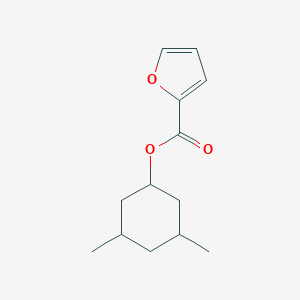
![[1,1'-Biphenyl]-4-yl cyclobutanecarboxylate](/img/structure/B290881.png)


![[1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate](/img/structure/B290884.png)
![[1,1'-Biphenyl]-4-yl cyclopentanecarboxylate](/img/structure/B290885.png)